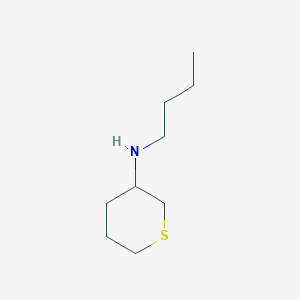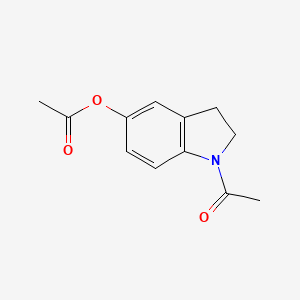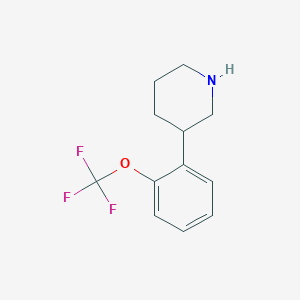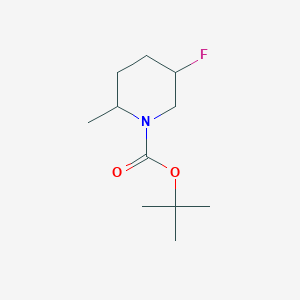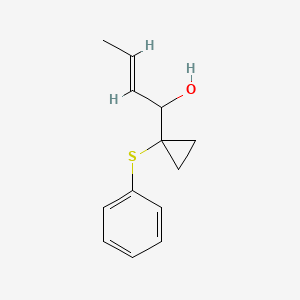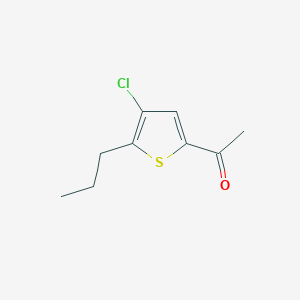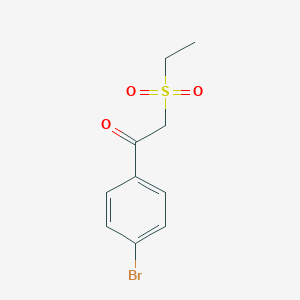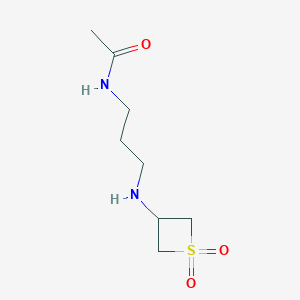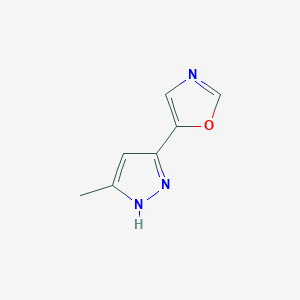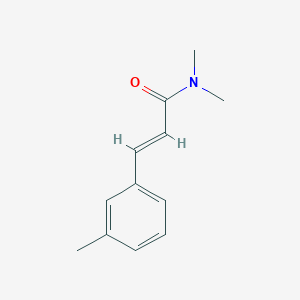
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Dimethyl-3-(m-tolyl)acrylamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with m-tolylacetonitrile under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydride or potassium tert-butoxide.
化学反応の分析
Types of Reactions
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enamide to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines.
Substitution: Formation of substituted enamides or amides.
科学的研究の応用
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (E)-N,N-Dimethyl-3-(m-tolyl)acrylamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-3-(p-tolyl)acrylamide: Similar structure but with a different position of the methyl group on the aromatic ring.
N,N-Dimethyl-3-(o-tolyl)acrylamide: Similar structure but with a different position of the methyl group on the aromatic ring.
N,N-Dimethyl-3-phenylacrylamide: Lacks the methyl group on the aromatic ring.
Uniqueness
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide is unique due to the specific position of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, leading to distinct pharmacological profiles.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
(E)-N,N-dimethyl-3-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)7-8-12(14)13(2)3/h4-9H,1-3H3/b8-7+ |
InChIキー |
XQTIWXPFHABFPY-BQYQJAHWSA-N |
異性体SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)N(C)C |
正規SMILES |
CC1=CC(=CC=C1)C=CC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)
